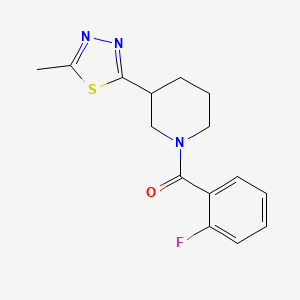

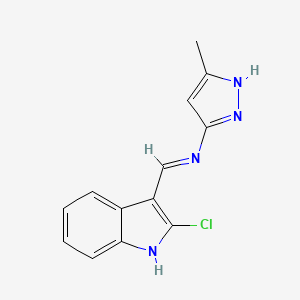

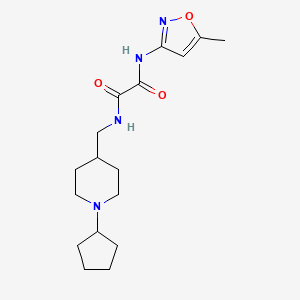

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related furan compounds involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction . The synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds.Molecular Structure Analysis

Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations .Chemical Reactions Analysis

The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions. Copper/silver-mediated cascade reactions for constructing sulfonylbenzo [b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds.Scientific Research Applications

Antiprotozoal Agents One significant area of research involving compounds with similar structural features to N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is in the development of antiprotozoal agents. Studies have synthesized and evaluated derivatives for their efficacy against protozoan parasites. For instance, compounds with furan and imidazole rings have demonstrated strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness, and Plasmodium falciparum, responsible for malaria. These findings underscore the potential of such derivatives as templates for new antiprotozoal drugs, with several compounds showing promising results in animal models (Ismail et al., 2004).

Antimicrobial Activity Another critical area of application is the synthesis of pyrazole and imidazole derivatives with antimicrobial properties. Research into novel series of these derivatives, including furan-2-yl components, has been motivated by the ongoing need for new antimicrobials due to increasing antibiotic resistance. These studies have reported the successful synthesis of compounds showing antimicrobial activity against a range of pathogens, highlighting the potential of such structures in contributing to the development of new antimicrobial agents (Idhayadhulla et al., 2012).

Antileukemic Activities Compounds bearing furanyl, pyranyl, and ribosyl derivatives of imidazole and pyrazole carboxamides have been synthesized and evaluated for their antileukemic activities. This research indicates the therapeutic potential of these compounds in treating leukemia, with furanyl and pyranyl derivatives showing promising results in in vivo models of the disease. Such studies contribute to the understanding of these compounds' mechanisms of action and their potential roles in developing new anticancer therapies (Earl et al., 1979).

Antibacterial and Antifungal Agents The development of novel oxadiazole derivatives, substituted with furan and tetrahydropyranyl groups, for antibacterial and antifungal applications represents another area of application. These studies have synthesized a variety of compounds and evaluated their efficacy against bacterial and fungal strains, contributing valuable insights into the structural features that enhance antimicrobial activity. The results underscore the potential of these derivatives in addressing the need for new treatments against microbial infections (Aghekyan et al., 2020).

Cytotoxicity Against Cancer Cells Research into pyrazole and pyrazolopyrimidine derivatives, including those with furan components, has explored their cytotoxicity against cancer cells. These studies aim to identify new compounds with potential anticancer properties by synthesizing a range of derivatives and assessing their effects on cancer cell lines. The findings indicate that some of these compounds exhibit significant cytotoxicity, suggesting their potential for development into anticancer drugs (Hassan et al., 2014).

Mechanism of Action

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c1-20-10-12(13-5-4-8-24-13)18-14(20)6-7-17-15(22)11-9-21(2)19-16(11)23-3/h4-5,8-10H,6-7H2,1-3H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXZBTSRGOKJTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2=CN(N=C2OC)C)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2934775.png)

![(2Z)-2-[(4-oxochromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2934776.png)

![Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2934778.png)

![7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2934784.png)

![N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide](/img/structure/B2934791.png)

![N-[1-(3-Imidazol-1-ylpropyl)benzimidazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2934793.png)